An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-1,2-dihydronaphthalene
An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-1,2-dihydronaphthalene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Phenyl-1,2-dihydronaphthalene (CAS No: 7469-40-1). As a member of the aryldihydronaphthalene (ADHN) class of compounds, this molecule represents a valuable scaffold in synthetic and medicinal chemistry. ADHNs are recognized as a significant subtype of the lignan family and serve as crucial intermediates for the synthesis of bioactive compounds and functional materials.[1] This document consolidates available data on its molecular structure, predicted spectroscopic characteristics, prevalent synthetic strategies, and key chemical transformations. Methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and insightful resource for utilizing this versatile chemical entity.
Molecular Identity and Physicochemical Properties
4-Phenyl-1,2-dihydronaphthalene is a polycyclic hydrocarbon featuring a dihydronaphthalene core substituted with a phenyl group at the C4 position. The structure combines features of an aromatic ring, an internal alkene, and benzylic carbons, leading to a rich and diverse reactivity profile.
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4-Phenyl-1,2-dihydronaphthalene
Chemical Structure
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The fundamental identifiers and properties of this compound are summarized below. It is important to note that while the compound is commercially available for research purposes, comprehensive, experimentally determined physical property data is not widely published.
| Property | Value | Source |
| CAS Number | 7469-40-1 | 2] |
| Molecular Formula | C₁₆H₁₄ | 2] |
| Molecular Weight | 206.29 g/mol | ] |
| IUPAC Name | 4-Phenyl-1,2-dihydronaphthalene | 2] |
| Synonyms | 1-Phenyl-3,4-dihydronaphthalene, 1-Phenyl dialin | 2] |
| Appearance | Not specified (predicted to be a liquid or low-melting solid) | N/A |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex but highly informative. The key resonances can be assigned to three distinct regions: aliphatic, vinylic, and aromatic.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aliphatic (C1-H₂, C2-H₂) | 2.2 - 3.0 | Multiplets | The protons at C1 and C2 are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. The C1 protons are benzylic and will likely be downfield. |
| Vinylic (C3-H) | 6.0 - 6.5 | Triplet or Doublet of Triplets | This proton is coupled to the C2 protons. Its chemical shift is characteristic of an endocyclic, non-aromatic double bond. |
| Aromatic (C5-H to C8-H and Phenyl-H) | 7.0 - 7.6 | Multiplets | The ten aromatic protons from the fused benzene ring and the pendant phenyl group will overlap in this region, creating a complex multiplet pattern. |
¹³C NMR Spectroscopy
The carbon spectrum will confirm the presence of 16 unique carbon atoms, categorized as aliphatic, olefinic, and aromatic.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aliphatic (C1, C2) | 25 - 35 | Shielded sp³ carbons. |
| Olefinic (C3, C4) | 120 - 145 | C4, being substituted with a phenyl group, will be further downfield. |
| Aromatic (8 signals) | 125 - 145 | Signals from the fused ring and the phenyl substituent. Quaternary carbons will have lower intensity. |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 206 | The molecular ion peak, corresponding to C₁₆H₁₄. |
| [M-H]⁺ | 205 | Loss of a hydrogen atom, likely from a benzylic position, to form a stable cation. |
| [M-C₂H₄]⁺ | 178 | Retro-Diels-Alder (RDA) type fragmentation, with loss of ethylene, leading to the stable 1-phenylnaphthalene cation. This is a highly characteristic fragmentation for dihydronaphthalenes. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H and C=C bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium-intensity peaks. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to strong peaks from the -CH₂- groups. |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Multiple sharp bands characteristic of the phenyl and fused benzene rings. |
| Alkene C=C Stretch | 1650 - 1630 | Medium intensity peak from the endocyclic double bond. |
| C-H Bending (Out-of-Plane) | 900 - 675 | Strong bands indicative of the substitution patterns on the aromatic rings. |
Synthesis Strategies and Methodologies
The synthesis of the aryldihydronaphthalene scaffold is well-documented, typically involving intramolecular cyclization reactions.[1] While a specific protocol for 4-phenyl-1,2-dihydronaphthalene is not detailed in recent literature, a robust synthesis can be designed based on established methods for analogous structures.[3] A highly effective approach is the acid-catalyzed cyclization and dehydration of a suitable alcohol precursor.
Representative Protocol: Acid-Catalyzed Dehydration
This protocol is adapted from methodologies used for similar dihydronaphthalene syntheses and represents a field-proven approach.[3] The causality behind this two-step sequence lies in first creating a tertiary alcohol via Grignard addition, which is a classic and reliable method for carbon-carbon bond formation. The subsequent acid-catalyzed dehydration is highly effective because it proceeds through a stable tertiary benzylic carbocation, ensuring a facile elimination to form the desired alkene.
Step 1: Synthesis of 1-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
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Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add magnesium turnings (1.5 g, 62 mmol) and a small crystal of iodine. Cover with 50 mL of anhydrous diethyl ether.
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Grignard Formation: Add a solution of methyl iodide (3.5 mL, 56 mmol) in 30 mL of anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and loss of iodine color). Maintain a gentle reflux by controlling the addition rate. After addition is complete, stir for an additional 30 minutes.
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Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-phenyl-1-tetralone (10.0 g, 45 mmol) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.
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Work-up: After stirring for 1 hour at room temperature, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 30 mL portions of diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be used in the next step without further purification.
Step 2: Dehydration to 4-Phenyl-1,2-dihydronaphthalene
Note: This step is hypothetical for the title compound, as the precursor from Step 1 would lead to 1-methyl-4-phenyl-1,2-dihydronaphthalene. A direct dehydration of 4-phenyl-1-tetralol (from reduction of the tetralone) would be the analogous route.
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Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, dissolve the crude alcohol from the previous step in 100 mL of toluene.
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Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 200 mg).
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with hexanes) to afford pure 4-Phenyl-1,2-dihydronaphthalene.
Chemical Reactivity and Key Transformations
The reactivity of 4-Phenyl-1,2-dihydronaphthalene is governed by its three primary structural motifs: the endocyclic double bond, the benzylic C1 position, and the two aromatic rings.
Oxidation and Aromatization
The dihydronaphthalene ring is susceptible to oxidation, leading to the formation of the thermodynamically stable aromatic naphthalene system. This transformation is a dehydrogenation reaction and can be achieved with a variety of reagents.
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Mechanism: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are effective for this purpose. The reaction proceeds by abstracting hydride ions, often initiated at the benzylic C1 position, to ultimately form the fully conjugated π-system.
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Significance: This reaction provides a direct synthetic route to substituted 4-phenylnaphthalene derivatives, which are themselves important building blocks.
Reduction (Hydrogenation)
The endocyclic double bond can be readily reduced under standard catalytic hydrogenation conditions.
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Methodology: Treatment with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate will selectively reduce the C=C double bond.
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Product: The reaction yields 4-Phenyl-1,2,3,4-tetrahydronaphthalene (also known as 4-phenyltetralin). Further reduction of the aromatic rings requires more forcing conditions (e.g., high pressure, rhodium or ruthenium catalysts).
Reactions of the Double Bond
The C2=C3 double bond behaves as a typical alkene and can undergo a variety of addition reactions.
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Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (KMnO₄), would yield the corresponding cis-diol, 4-Phenyl-1,2,3,4-tetrahydronaphthalene-2,3-diol. This introduces valuable stereocenters and functional handles for further elaboration. The enzymatic dihydroxylation of the parent 1,2-dihydronaphthalene is a known biotransformation, highlighting the reactivity of this bond.[4]
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Halogenation: Addition of bromine (Br₂) or chlorine (Cl₂) would proceed via a cyclic halonium ion intermediate to give the trans-dihalide.
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Epoxidation: Reaction with a peroxy acid like m-CPBA would form the corresponding epoxide.
Applications in Research and Development
The true value of 4-Phenyl-1,2-dihydronaphthalene lies in its utility as a versatile synthetic intermediate. The dihydronaphthalene scaffold is a core component of numerous natural products and biologically active molecules.[3]
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Medicinal Chemistry: As a subtype of the lignan family, the aryldihydronaphthalene core is a "privileged scaffold" in drug discovery. Derivatives can be synthesized and screened for a wide range of biological activities, including potential as anticancer agents that target tubulin polymerization.[3]
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Precursor to Complex Molecules: The defined stereochemistry and rigid framework of the dihydronaphthalene system allow for the precise spatial arrangement of functional groups. This makes it an ideal starting point for the total synthesis of complex natural products or the creation of novel molecular probes.
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Materials Science: Polycyclic aromatic systems are foundational to the development of organic electronics. Substituted naphthalenes and their hydrogenated derivatives can be used as precursors for organic semiconductors and other functional materials.
Conclusion
4-Phenyl-1,2-dihydronaphthalene is a synthetically valuable molecule whose chemical properties are defined by the interplay of its aromatic and olefinic components. While detailed experimental characterization is sparse in the public domain, its behavior can be confidently predicted from established chemical principles and data on analogous structures. Its utility as a precursor to fully aromatic phenylnaphthalenes, saturated phenyltetralins, and functionalized diols makes it a powerful building block for applications ranging from total synthesis to medicinal chemistry and materials science. The synthetic routes and reaction pathways outlined in this guide provide a solid foundation for researchers seeking to exploit the rich chemistry of this important molecular scaffold.
References
[1] Wang, Y., et al. (2022). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances. [Link]
[5] Google Patents. Preparation of dihydronaphthalene compounds. (US3558728A)
[6] ResearchGate. PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene. (Publication) [Link]
[4] Wikipedia. Cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase. [Link]
[2] NIST Chemistry WebBook. Naphthalene, 1,2-dihydro-4-phenyl-. [Link]
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- 5. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]
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